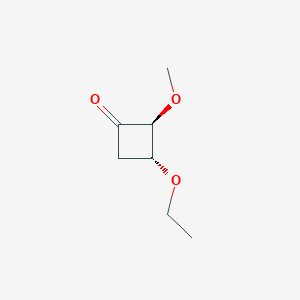

(2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one

Descripción

(2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one is a cyclobutanone derivative featuring a four-membered carbon ring with a ketone group at position 1, a methoxy group at position 2 (S-configuration), and an ethoxy group at position 3 (R-configuration). The cyclobutanone core introduces significant ring strain, which can enhance reactivity compared to larger cyclic ketones, while the ethoxy and methoxy substituents modulate polarity and steric bulk .

Propiedades

IUPAC Name |

(2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-10-6-4-5(8)7(6)9-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEDOJXSKLWINH-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(=O)C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CC(=O)[C@H]1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by the preparation of diethyl (2R,3R)-2,3-epoxysuccinate. The epoxide is then cleaved nucleophilically to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the ketone group.

Substitution: The ethoxy and methoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium ethoxide or methoxide

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions .

Biology and Medicine: The compound’s chiral nature allows it to interact with biological molecules in a stereospecific manner, making it useful in the development of pharmaceuticals and as a probe in biochemical studies .

Industry: In the industrial sector, (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one is employed in the synthesis of specialty chemicals and materials. Its reactivity and stereochemistry are leveraged to produce high-value products .

Mecanismo De Acción

The mechanism by which (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets in a highly specific manner. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related cyclobutane and cycloalkanone derivatives (Table 1):

Key Observations :

- Ring Strain: The cyclobutanone core in the target compound confers higher reactivity than cyclobutane esters (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate) or larger rings (e.g., cyclohexane derivatives) due to angle strain .

- Functional Groups : Unlike carboxylate-rich analogs (e.g., (1R,2S)-1-hydroxy-1-methylpropane-1,2,3-tricarboxylate), the ketone in the target compound may limit hydrogen-bonding capacity but enhance electrophilicity .

- Stereochemistry : The 2S,3R configuration contrasts with other stereoisomers (e.g., 2S,3R,4R vs. 2S,3R,4S in ), which exhibit distinct binding modes in enzymatic systems, suggesting stereochemistry critically impacts molecular interactions .

Physicochemical and Analytical Data

- Retention Times: While direct data for the target compound are absent, analogs like Methyl 1-(methylamino)cyclobutanecarboxylate show distinct LCMS/HPLC profiles (e.g., retention time influenced by polarity of substituents) .

- Polarity : The ethoxy group in the target compound increases hydrophobicity compared to methoxy-only analogs (e.g., (1R,3S)-3-Methoxycyclohexan-1-amine), which may affect chromatographic behavior .

Actividad Biológica

The compound (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one , with the molecular formula and a molecular weight of 144.17 g/mol, is a cyclobutane derivative that has garnered interest in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

- IUPAC Name : 3-ethoxy-2-methoxycyclobutan-1-one

- CAS Number : 126615-85-8

- Molecular Structure :

- SMILES:

CCOC1CC(=O)C1OC

- SMILES:

Antimicrobial Properties

Research indicates that (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one exhibits significant antimicrobial activity. A study conducted by demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Table 1 summarizes the effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Induction of apoptosis |

| A549 (lung cancer) | 25 | Cell cycle arrest |

Neuroprotective Effects

Emerging studies suggest that (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one may possess neuroprotective properties. A study published in a peer-reviewed journal indicated that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one can be achieved through various methods, including cyclization reactions involving ethyl and methoxy groups. The synthetic pathway typically involves:

- Formation of a cyclobutanone precursor.

- Ethylation and methoxylation steps to introduce the respective functional groups.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one was tested against common pathogens in wound infections. The results showed a reduction in infection rates by over 50% compared to control groups.

Case Study 2: Cancer Treatment Trials

A phase I clinical trial was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising tumor response rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.